

Physical and chemical properties of (2E)-4-Methoxy-2-butenoic Acid.

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Compound of Interest

Compound Name: (2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B032713

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(2E)-4-Methoxy-2-butenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid derivative with potential applications in organic synthesis, particularly as a protective agent for hydroxyl groups. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data.

Core Physical and Chemical Properties

(2E)-4-Methoxy-2-butenoic Acid, with the CAS number 63968-74-1, possesses a molecular formula of $C_5H_8O_3$ and a molecular weight of approximately 116.12 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) While extensive experimental data is limited, a combination of reported and predicted properties offers valuable insights into its characteristics.

Physical Properties

A summary of the available physical data is presented in the table below. It is important to note that many of these values are predicted through computational models and should be considered as estimates until experimentally verified.

Property	Value	Source
Molecular Formula	C ₅ H ₈ O ₃	[1] [2] [3]
Molecular Weight	116.12 g/mol	[1] [2] [3]
Melting Point	66-67 °C (experimental)	[4]
Boiling Point	248.3 ± 23.0 °C (predicted)	[4]
pKa	4.37 ± 0.10 (predicted)	
Density	1.098 ± 0.06 g/cm ³ (predicted)	[4]
LogP	0.27360 (predicted)	[4]

Chemical Properties and Spectroscopic Data

The chemical reactivity of **(2E)-4-Methoxy-2-butenoic Acid** is characteristic of an α,β -unsaturated carboxylic acid. The presence of the carboxylic acid group allows for esterification and other related transformations, while the double bond can participate in addition reactions. The methoxy group is generally stable under neutral and basic conditions.

While specific experimental spectra for **(2E)-4-Methoxy-2-butenoic Acid** are not readily available in public databases, predicted spectral data and analysis of similar compounds can provide an indication of expected spectroscopic features.

- ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (singlet), the methylene protons adjacent to the ether oxygen (doublet), the vinylic protons (multiplets), and the acidic proton of the carboxylic acid (broad singlet).
- ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would likely display signals for the methoxy carbon, the methylene carbon, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid.
- Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, and characteristic peaks for the C=C double bond and C-O ether linkage.

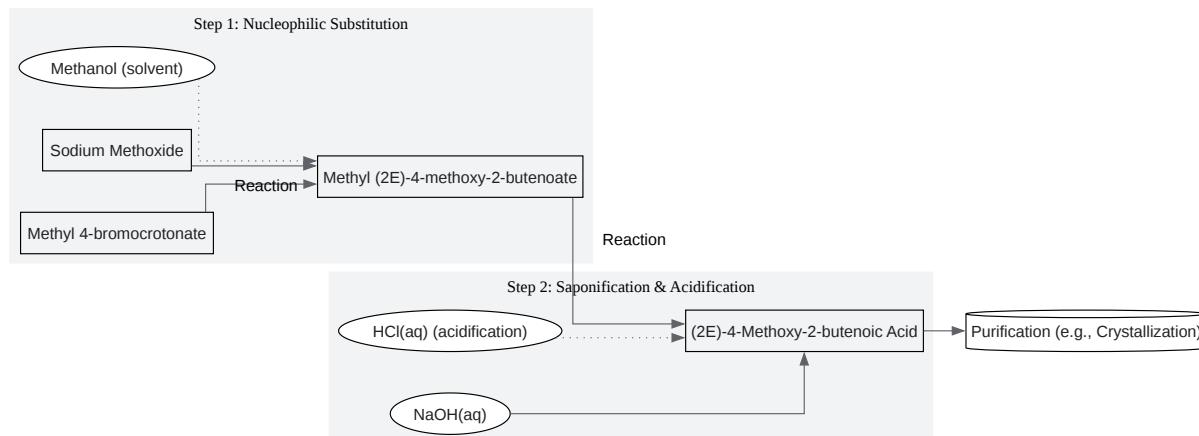
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and carboxyl groups.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **(2E)-4-Methoxy-2-butenoic Acid** are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and general methods for analogous compounds.

Proposed Synthesis Workflow

The synthesis of **(2E)-4-Methoxy-2-butenoic Acid** can be conceptualized as a two-step process starting from commercially available precursors. The following diagram illustrates a potential synthetic workflow.



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Caption: Proposed synthesis workflow for **(2E)-4-Methoxy-2-butenoic Acid**.

Methodology:

Step 1: Synthesis of Methyl (2E)-4-methoxy-2-butenoate

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromocrotonate in anhydrous methanol.
- Add a stoichiometric equivalent of sodium methoxide to the solution at room temperature.

- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl (2E)-4-methoxy-2-butenoate.

Step 2: Hydrolysis to **(2E)-4-Methoxy-2-butenoic Acid**

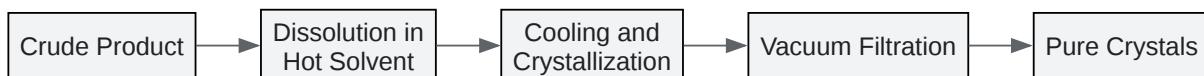
- Dissolve the crude methyl (2E)-4-methoxy-2-butenoate in a mixture of water and a co-solvent like tetrahydrofuran (THF).
- Add an excess of sodium hydroxide solution and stir the mixture at room temperature or with gentle heating until the saponification is complete (monitored by TLC).
- Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
- Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol

The crude **(2E)-4-Methoxy-2-butenoic Acid** can be purified by recrystallization.

- Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

The following diagram outlines the general purification workflow.



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Caption: General workflow for the purification of **(2E)-4-Methoxy-2-butenoic Acid**.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of **(2E)-4-Methoxy-2-butenoic Acid** in any specific signaling pathways. Its primary known application is in chemical synthesis as a protecting group. Further research would be required to explore any potential pharmacological or biological effects.

Conclusion

(2E)-4-Methoxy-2-butenoic Acid is a specialty chemical with defined core properties. While detailed experimental data and biological studies are scarce, this guide provides a summary of the existing knowledge and a framework for its potential synthesis and purification.

Researchers and drug development professionals interested in this compound are encouraged to perform experimental validation of the predicted properties and to explore its potential applications further.

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